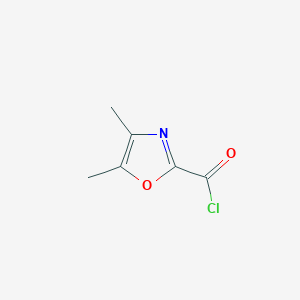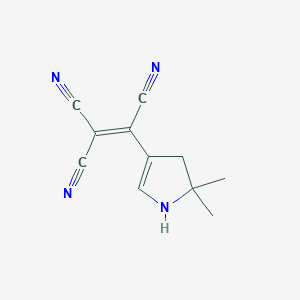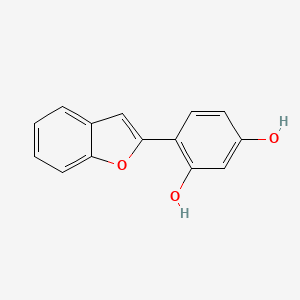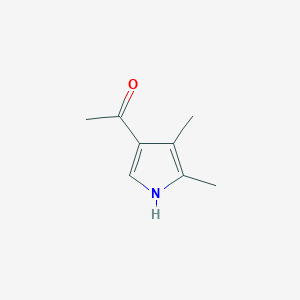![molecular formula C29H45O2P B12882441 Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its application in various catalytic processes. This compound is characterized by its bulky structure, which imparts unique steric and electronic properties, making it highly effective in facilitating cross-coupling reactions and other catalytic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions to introduce the phosphine moiety onto the biphenyl scaffold. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling: It is highly effective in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, in cross-coupling reactions, the products are often biaryl compounds or amines, depending on the nature of the coupling partners.
Wissenschaftliche Forschungsanwendungen
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is employed in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. The bulky structure of the ligand provides steric hindrance, which can enhance the selectivity and efficiency of the catalyst. The phosphine moiety coordinates with the metal center, facilitating the activation of substrates and promoting the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and reactivity compared to other phosphine ligands.
Eigenschaften
Molekularformel |
C29H45O2P |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C29H45O2P/c1-17(2)22-15-23(18(3)4)27(24(16-22)19(5)6)28-25(30-11)13-14-26(31-12)29(28)32(20(7)8)21(9)10/h13-21H,1-12H3 |
InChI-Schlüssel |
TYKBZBVSDHTCRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)


![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)

![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)


![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)




